molecular formula C11H21Cl2N5O B1424780 N-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride CAS No. 1220035-50-6

N-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride

Cat. No. B1424780
M. Wt: 310.22 g/mol
InChI Key: LBGZZDTXPHLGFS-UHFFFAOYSA-N
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Description

The compound is an analogue of the experimental clinical agent N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), which is a DNA-intercalating agent . It is part of a new class of compounds that appear to be mixed topo I/II inhibitors .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of acridine-substituted analogues involves a new synthetic route to substituted acridine-4-carboxylic acids . The synthesis of N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives involves the use of different substituents in the naphthalimide skeleton .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of DACA, which is a tricyclic carboxamide. All these compounds share a common structural feature, N-dimethyl side chain .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on similar compounds highlights the synthesis of novel thiazole and pyrazole derivatives based on tetrahydrobenzothiophene moiety, showing antimicrobial activities. These compounds were synthesized through various chemical reactions, leading to the creation of derivatives that exhibited promising antimicrobial properties against selected strains (Gouda et al., 2010).

Cytotoxic Activities

Another study focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, where the derived 4-N-[2-(dimethylamino)ethyl]carboxamides showed significant cytotoxicity against various cancer cell lines, including murine leukemia and human Jurkat leukemia cells. Some compounds demonstrated potent cytotoxic effects, with IC50 values lower than 10 nM, indicating their potential as anticancer agents (Deady et al., 2003).

Novel Fused Heterobicycles

Further research described the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles, showcasing the versatility of these chemical structures in creating new compounds with potential pharmacological activities (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Future Directions

The future directions for this compound could involve further studies to evaluate its efficacy against various types of cancers. Similar compounds like DACA did not show efficacy when tested against various types of cancers in Phase II clinical trials .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O.2ClH/c1-16(2)6-5-13-11(17)10-8-7-12-4-3-9(8)14-15-10;;/h12H,3-7H2,1-2H3,(H,13,17)(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGZZDTXPHLGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=NNC2=C1CNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride
Reactant of Route 2
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N-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride
Reactant of Route 3
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N-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride
Reactant of Route 4
N-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride
Reactant of Route 5
N-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride
Reactant of Route 6
N-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride

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